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molecular formula C16H20BrN3O4S B8381795 tert-Butyl {[5-bromo-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]methyl}methylcarbamate

tert-Butyl {[5-bromo-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]methyl}methylcarbamate

Cat. No. B8381795
M. Wt: 430.3 g/mol
InChI Key: LGHKIPVHNLGDIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08933105B2

Procedure details

To a suspension of sodium hydride (60% in oil, 7.4 g) in tetrahydrofuran (300 mL) was added a solution of tert-butyl [(5-bromo-1H-pyrrol-3-yl)methyl]methylcarbamate (44.5 g) in tetrahydrofuran (60 mL) at 0° C., and 15-crown-5 (40.7 g) and pyridine-3-sulfonyl chloride (30.1 g) were added at the same temperature. The mixture was stirred at room temperature for 30 min, water was added and the mixture was concentrated under reduced pressure. The residue was extracted with ethyl acetate. The extract was washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was washed with a mixed solvent of diisopropyl ether-hexane=1:1 to give the title compound as colorless crystals (yield 45.2 g, 68%).
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
44.5 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
40.7 g
Type
reactant
Reaction Step Three
Quantity
30.1 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
68%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[Br:3][C:4]1[NH:8][CH:7]=[C:6]([CH2:9][N:10]([CH3:18])[C:11](=[O:17])[O:12][C:13]([CH3:16])([CH3:15])[CH3:14])[CH:5]=1.C1OCCOCCOCCOCCOC1.[N:34]1[CH:39]=[CH:38][CH:37]=[C:36]([S:40](Cl)(=[O:42])=[O:41])[CH:35]=1>O1CCCC1.O>[C:13]([O:12][C:11](=[O:17])[N:10]([CH2:9][C:6]1[CH:5]=[C:4]([Br:3])[N:8]([S:40]([C:36]2[CH:35]=[N:34][CH:39]=[CH:38][CH:37]=2)(=[O:42])=[O:41])[CH:7]=1)[CH3:18])([CH3:14])([CH3:15])[CH3:16] |f:0.1|

Inputs

Step One
Name
Quantity
7.4 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
44.5 g
Type
reactant
Smiles
BrC1=CC(=CN1)CN(C(OC(C)(C)C)=O)C
Name
Quantity
60 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
40.7 g
Type
reactant
Smiles
C1COCCOCCOCCOCCO1
Name
Quantity
30.1 g
Type
reactant
Smiles
N1=CC(=CC=C1)S(=O)(=O)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
WASH
Type
WASH
Details
The residue was washed with a mixed solvent of diisopropyl ether-hexane=1:1

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(C)(C)OC(N(C)CC1=CN(C(=C1)Br)S(=O)(=O)C=1C=NC=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 45.2 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 68.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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